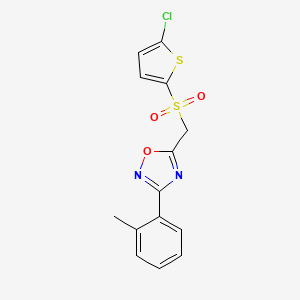
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorothiophene Group: This step may involve the use of chlorothiophene derivatives and suitable coupling reactions.
Tolyl Group Addition: The tolyl group can be introduced through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It could be investigated for its potential as a therapeutic agent in drug development.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group may enhance its binding affinity to certain proteins, while the aromatic rings could facilitate interactions with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-((5-Chlorothiophen-2-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- 5-((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole
- 5-((5-Bromothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole may exhibit unique properties due to the specific combination of the chlorothiophene, sulfonyl, and tolyl groups. These structural features could influence its reactivity, stability, and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-9-4-2-3-5-10(9)14-16-12(20-17-14)8-22(18,19)13-7-6-11(15)21-13/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSQOCDLSAZYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














